1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7(10)9-6-8-4-2-3-5-12(8)11-9;;/h6-7H,2-5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOONLKKBBAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN2CCCCC2=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-44-9 | |
| Record name | 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to pyrazolo[1,5-a]pyridine structures exhibit anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that these compounds can target specific signaling pathways involved in tumor growth and survival.
Neuroprotective Effects
The neuroprotective potential of pyrazolo[1,5-a]pyridine derivatives has been explored in models of neurodegenerative diseases. These compounds may provide therapeutic benefits by modulating neurotransmitter systems and reducing oxidative stress. Research findings suggest they could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
The antimicrobial activity of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride has been investigated against various bacterial strains. Preliminary studies indicate that this compound exhibits significant antibacterial effects, making it a candidate for developing new antimicrobial agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Anticancer Study | Evaluate the cytotoxic effects on cancer cell lines | Showed a dose-dependent inhibition of cell growth in breast and lung cancer cells. |
| Neuroprotection Research | Assess effects on neuronal survival in oxidative stress models | Demonstrated reduced neuronal death and improved survival rates in treated cells. |
| Antimicrobial Testing | Test efficacy against Gram-positive and Gram-negative bacteria | Exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine (CAS: 1556315-40-2)
- Molecular Formula : C₉H₁₅N₃ (free base)
- Key Difference : Substituent at the 3-position instead of the 2-position.
- Implications : Positional isomerism may alter binding affinity in biological systems. For example, 3-substituted analogs could exhibit distinct interactions with target proteins due to spatial orientation differences .
4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride (CAS: 2059988-79-1)
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine Dihydrochloride (CAS: 2138284-53-2)
- Molecular Formula : C₈H₁₆Cl₂N₄
- Key Differences :
- Methyl groups at the 1- and 3-positions.
- Pyrazolo[3,4-b]pyridine core (vs. [1,5-a] in the target compound).
- Implications : The fused ring system’s altered topology and methyl substitutions may enhance metabolic stability or modulate lipophilicity .
Heterocyclic Variants Beyond Pyrazolo-Pyridines
5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine Dihydrochloride (CAS: 1417635-70-1)
- Molecular Formula : C₇H₁₃Cl₂N₃
- Key Difference : Imidazole ring fused to pyridine (vs. pyrazole in the target compound).
2-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-1-yl}ethan-1-amine Dihydrochloride (CAS: 51132-15-1)
- Molecular Formula : C₉H₁₆ClN₃
- Key Difference : Ethylamine substituent on an imidazo[1,5-a]pyridine scaffold.
- Implications : Similar dihydrochloride salt form but distinct electronic properties due to the imidazole ring’s aromaticity and basicity .
Comparative Data Table
Research and Commercial Relevance
Suppliers like American Elements and Aaron Chemicals LLC highlight the commercial availability of such compounds for high-purity research applications . The dihydrochloride form’s prevalence (e.g., in and ) underscores its utility in aqueous formulations, while structural variations (e.g., imidazo vs. pyrazolo cores) cater to diverse therapeutic targets .
Biological Activity
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a synthesis of recent research findings.
- Molecular Formula : C9H17Cl2N
- Molecular Weight : 206.15 g/mol
- CAS Number : 1909309-44-9
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antitumor properties . A study demonstrated that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis through the activation of caspases and poly(ADP-ribose) polymerase (PARP) cleavage .
| Compound | Activity | Mechanism |
|---|---|---|
| 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine | Antiproliferative | Induces apoptosis via caspase activation |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | High activity | PARP cleavage and microtubule disruption |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated that pyrazole derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function .
| Pathogen | Compound Tested | Result |
|---|---|---|
| E. coli | 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine | Significant inhibition |
| S. aureus | 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine | Moderate inhibition |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , which are crucial for treating chronic inflammatory diseases. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .
The biological activity of this compound is attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells.
- Inhibition of Cell Wall Synthesis : Effective against various bacterial strains.
- Reduction of Cytokine Production : Mitigates inflammatory responses.
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of pyrazole derivatives found that specific modifications to the pyrazole ring significantly enhanced antiproliferative activity against breast cancer cells. The study reported a compound with a similar structure to 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine exhibiting IC50 values in the low micromolar range against MCF7 cells.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of pyrazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that compounds with a pyrazole core displayed significant bactericidal activity compared to standard antibiotics like methicillin.
Q & A
Q. What are the recommended synthetic routes for preparing 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a pyrazolo[1,5-a]pyridine precursor with a chloroethylamine derivative under inert atmosphere (e.g., N₂) in solvents like N-methylpyrrolidone (NMP) at room temperature, as demonstrated in analogous pyrazolo-pyrimidine syntheses . Optimization includes:
- Stoichiometry : Maintain a 1:1.2 molar ratio of starting materials to ensure complete conversion.
- Time : Monitor reaction progress via TLC or HPLC; typical stirring times range from 30 minutes to 2 hours.
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from ethanol to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the pyrazolo-pyridine core and amine proton signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 239.15 for a related compound) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .
Q. How should researchers address hygroscopicity and stability during storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon) at 4°C. Pre-dry storage vials under vacuum and use desiccants (e.g., silica gel) to minimize moisture absorption, as hygroscopicity can alter solubility and reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across different assay platforms?
- Methodological Answer :
- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For example, if a kinase inhibition assay conflicts with cellular cytotoxicity results, perform target engagement studies (e.g., CETSA) to verify intracellular target modulation .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%) to reduce variability .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Functional Group Variation : Systematically modify substituents (e.g., replacing the ethylamine group with bulkier amines or introducing electron-withdrawing groups like CF₃) to evaluate impact on target binding .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of related targets (e.g., kinase domains) to prioritize derivatives for synthesis .
Q. What experimental approaches are suitable for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In Vivo PK : Administer intravenously/orally to rodents and collect plasma at timed intervals for bioavailability calculations .
Data Contradiction Analysis
Q. How should discrepancies in solubility measurements (e.g., DMSO vs. aqueous buffer) be addressed?
- Methodological Answer :
- Standardized Protocols : Prepare saturated solutions in DMSO and dilute into PBS (pH 7.4) while monitoring precipitation via dynamic light scattering (DLS).
- Co-Solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility for biological assays .
Q. What steps can mitigate batch-to-batch variability in synthetic yield?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
